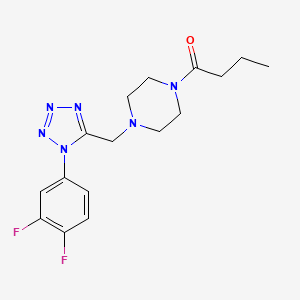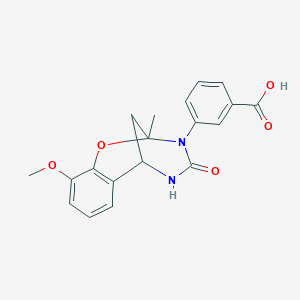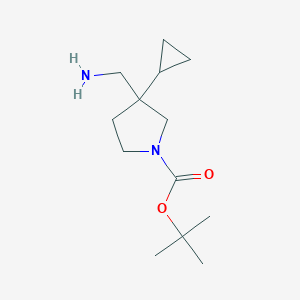![molecular formula C22H25Cl2N3O3S B2544825 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride CAS No. 1330289-92-3](/img/structure/B2544825.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O3S and its molecular weight is 482.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
The study of thiadiazole derivatives, which share structural similarities with the compound of interest, reveals their significant antibacterial and antifungal activities. The synthesis of such compounds has led to the discovery of molecules with moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage activities. These findings suggest a promising avenue for the development of new antibacterial and antifungal therapies (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Modulation of Mechanical Properties in Co-crystals
Research into co-crystals involving related chemical structures indicates the ability to modify mechanical properties through molecular design. This work demonstrates how the structural arrangement within co-crystals can influence their mechanical behavior, offering insights into designing materials with tailored properties for various applications (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).
Anticancer Activity
Compounds possessing thiazole and morpholine groups have been evaluated for their anticancer potential. Studies have identified several derivatives with promising anticancer activity, underscoring the potential of such molecular frameworks in the development of new cancer therapies. The systematic evaluation of these compounds against cancer cell lines offers a foundation for further research into their therapeutic potential (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Corrosion Inhibition
Investigations into benzimidazole derivatives, which are structurally related to the target compound, have demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings highlight the potential application of such compounds in protecting metal surfaces, contributing to the development of more durable and corrosion-resistant materials (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Antimicrobial Activity
Synthesis and evaluation of Mannich base derivatives, incorporating elements of the molecule , have shown significant antimicrobial activity. This research supports the potential use of these derivatives as antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c23-18-7-4-8-19-21(18)24-22(30-19)26(11-10-25-12-15-28-16-13-25)20(27)9-14-29-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUGQHYKULBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)


![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
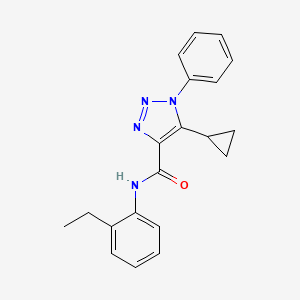
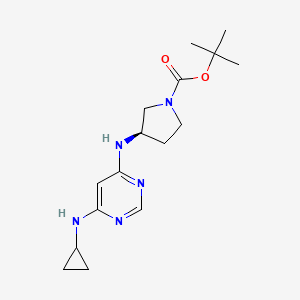
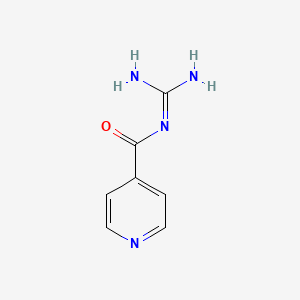
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)
